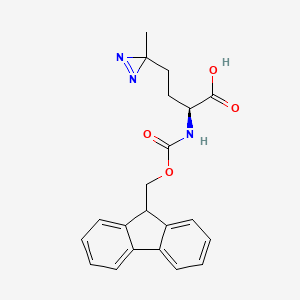

Fmoc-L-Photo-Methionine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-L-Photo-Methionine is a diazirine-containing, Fmoc-protected methionine amino acid and multifunctional photo-crosslinker. This compound is primarily used in peptide synthesis and photoaffinity labeling, allowing for the study of cellular targets and protein-protein interactions upon UV light irradiation .

Mechanism of Action

Fmoc-L-Photo-Methionine, also known as (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid, is a diazirine-containing, Fmoc-protected methionine amino acid and multifunctional photo-crosslinker .

Target of Action

The primary targets of this compound are cellular targets and protein-protein interactions . The compound is incorporated into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of these targets .

Mode of Action

This compound interacts with its targets through a process known as photoaffinity labeling . Upon irradiation with UV light (approximately 360 nm), the compound forms a covalent bond with its targets . This interaction results in changes that can be used for probing cellular mechanisms, target identification/validation, and understanding traditionally undruggable targets .

Biochemical Pathways

Given its role in photoaffinity labeling of cellular targets and protein-protein interactions, it can be inferred that the compound may influence various biochemical pathways depending on the specific targets it interacts with .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of a covalent bond with cellular targets and protein-protein interactions upon UV light irradiation . This allows for the labeling of these targets, which can be used for various research applications, including probing cellular mechanisms and understanding traditionally undruggable targets .

Biochemical Analysis

Biochemical Properties

Fmoc-L-Photo-Methionine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through photoaffinity labeling, where this compound forms a covalent bond with cellular targets and protein-protein interactions upon UV light irradiation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by allowing for the labeling of cellular targets and protein-protein interactions . This labeling can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form a covalent bond with cellular targets and protein-protein interactions upon UV light irradiation . This allows it to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Photo-Methionine involves the incorporation of a diazirine group into the methionine amino acid, followed by Fmoc protection. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction conditions typically involve the use of a base such as sodium bicarbonate in an aqueous dioxane solution .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale peptide synthesis techniques, utilizing solid-phase peptide synthesis (SPPS) with Fmoc protection strategies .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Photo-Methionine undergoes various chemical reactions, including:

Photoaffinity Labeling: Upon UV light irradiation (∼360 nm), the diazirine group forms a covalent bond with nearby molecules.

Fmoc Deprotection: The Fmoc group can be removed using a base such as piperidine in N,N-dimethylformamide (DMF).

Common Reagents and Conditions

Photoaffinity Labeling: UV light (∼360 nm).

Fmoc Deprotection: 20% piperidine in DMF.

Major Products Formed

Photoaffinity Labeling: Covalent adducts with cellular targets and protein-protein interactions.

Fmoc Deprotection: Free amine.

Scientific Research Applications

Fmoc-L-Photo-Methionine is widely used in scientific research, including:

Chemistry: Used in the synthesis of peptides and small-molecule probes.

Biology: Facilitates the study of protein-protein interactions and cellular mechanisms.

Medicine: Aids in drug discovery research by identifying and validating molecular targets.

Industry: Utilized in the development of photoreactors and other research tools.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-L-Photo-Methionine is unique due to its diazirine group, which allows for photoaffinity labeling. This feature makes it particularly useful for studying protein-protein interactions and cellular mechanisms, setting it apart from other similar compounds .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methyldiazirin-3-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-21(23-24-21)11-10-18(19(25)26)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,27)(H,25,26)/t18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMQUEIDJLPYHS-SFHVURJKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=N1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[4-(5-formylthiophen-2-yl)piperazin-1-yl]-2,3-dihydro-1H-inden-2-yl]benzenesulfonamide](/img/structure/B2947172.png)

![1-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2947176.png)

methanone](/img/structure/B2947178.png)

![3-[(3-methoxyphenyl)methyl]-7-(3-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2947181.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone](/img/structure/B2947184.png)

![3-(3,5-dimethylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2947187.png)

![N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide](/img/structure/B2947195.png)